Cas no 363-08-6 ([1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)-)

[1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- structure
363-08-6 structure
Product name:[1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)-
CAS No:363-08-6
MF:C13H10NF3
MW:237.22
CID:3169764
PubChem ID:11736526

[1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)-
    • 363-08-6
    • 4-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine
    • SCHEMBL2964383
    • 2-amino-4-(trifluoromethyl)biphenyl
    • 4-(Trifluoromethyl)[1,1a(2)-biphenyl]-2-amine
    • 4-trifluoromethyl-biphenyl-2-ylamine
    • DTXSID801267794
    • DB-128655
    • A1-45101
    • 4-(trifluoromethyl)-2-aminobiphenyl
    • Inchi: InChI=1S/C13H10F3N/c14-13(15,16)10-6-7-11(12(17)8-10)9-4-2-1-3-5-9/h1-8H,17H2
    • InChI Key: JKQGKIGEYJZNKE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 237.07653381Da
  • Monoisotopic Mass: 237.07653381Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26Ų

[1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011002740-250mg
2-Amino-4-(trifluoromethyl)biphenyl
363-08-6 97%
250mg
$494.40 2023-09-02
Alichem
A011002740-500mg
2-Amino-4-(trifluoromethyl)biphenyl
363-08-6 97%
500mg
$815.00 2023-09-02
Alichem
A011002740-1g
2-Amino-4-(trifluoromethyl)biphenyl
363-08-6 97%
1g
$1519.80 2023-09-02

[1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- Related Literature

Additional information on [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)-

Recent Advances in the Study of [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- (CAS: 363-08-6) in Chemical Biology and Pharmaceutical Research

The compound [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- (CAS: 363-08-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug development. Researchers have successfully incorporated this compound into various pharmacophores, demonstrating its versatility in medicinal chemistry.

In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- was identified as a potent inhibitor of protein-protein interactions (PPIs) involved in cancer progression. The compound exhibited nanomolar affinity for specific oncogenic targets, with promising selectivity profiles. These findings suggest its potential as a lead compound for anticancer drug development.

Further investigations into the compound's mechanism of action revealed its ability to modulate key signaling pathways, including the PI3K/AKT/mTOR cascade. Structural-activity relationship (SAR) studies have provided valuable insights into optimizing its pharmacological properties, with several derivatives currently undergoing preclinical evaluation.

The compound's applications extend beyond oncology. Recent research in ACS Chemical Neuroscience (2024) demonstrated its neuroprotective effects in models of neurodegenerative diseases. The trifluoromethyl group appears to enhance blood-brain barrier penetration, making it particularly valuable for CNS-targeted therapies.

From a synthetic chemistry perspective, novel methodologies for the efficient preparation of [1,1'-BIPHENYL]-2-AMINE, 4-(TRIFLUOROMETHYL)- have been developed. These include transition-metal catalyzed cross-coupling reactions and innovative protecting group strategies that improve yield and purity. Such advances are crucial for scaling up production for further biological evaluation.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential off-target effects. Current research efforts are focused on structural modifications to enhance bioavailability while maintaining therapeutic efficacy. The compound's future in drug discovery appears bright, with multiple research groups exploring its potential across various therapeutic areas.

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